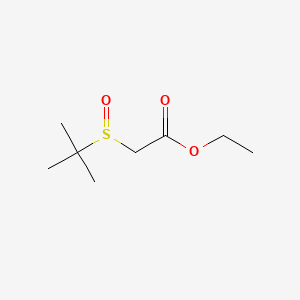
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1,1-dimethylethyl)sulphinyl)acetate typically involves the reaction of tert-butyl sulfinyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ethyl ((1,1-dimethylethyl)sulfonyl)acetate.
Reduction: Ethyl ((1,1-dimethylethyl)thio)acetate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl ((1,1-dimethylethyl)sulphinyl)acetate involves its interaction with molecular targets through its sulfinyl and ester functional groups. The sulfinyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Lacks the sulfinyl group, making it less reactive in redox reactions.
tert-Butyl sulfoxide: Contains the sulfinyl group but lacks the ester functionality.
Ethyl ((1,1-dimethylethyl)thio)acetate: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate is unique due to the presence of both sulfinyl and ester functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
Ethyl ((1,1-dimethylethyl)sulphinyl)acetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article compiles current research findings, case studies, and data tables that elucidate the biological effects and mechanisms of this compound.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C₇H₁₄O₃S
CAS Number: Not specifically listed in the provided references.
The compound features a sulfinyl group attached to an ethyl acetate moiety, which may contribute to its biological activities. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and interaction with biological membranes.
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. Research indicates that compounds containing sulfinyl groups can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
In vitro studies have shown that related compounds can effectively downregulate the expression of inflammatory markers in cell lines exposed to inflammatory stimuli.
Case Study 1: Anti-cancer Activity
A notable study investigated the effects of various sulfinyl compounds on tumor growth in chick chorioallantoic membranes (CAM). The results indicated that compounds structurally similar to this compound significantly inhibited angiogenesis and tumor growth.
- Experimental Design: Tumor cells were implanted in CAM and treated with varying concentrations of sulfinyl compounds.
- Findings: The treated groups showed reduced tumor size compared to controls, suggesting potential therapeutic applications in oncology.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The sulfinyl group may facilitate electron donation to free radicals, neutralizing them.
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation: Some studies suggest that these compounds can alter gene expression related to oxidative stress responses.
Properties
CAS No. |
57475-09-9 |
|---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
ethyl 2-tert-butylsulfinylacetate |
InChI |
InChI=1S/C8H16O3S/c1-5-11-7(9)6-12(10)8(2,3)4/h5-6H2,1-4H3 |
InChI Key |
NKRYSBVVONAQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















